Xanthone

概要

説明

キサントンは、分子式C₁₃H₈O₂を持つ芳香族酸素含有複素環化合物ですこの化合物は、最初にマンゴスチン(Garcinia mangostana L.)の果皮から単離され、その色にちなんでギリシャ語の「xanthós」(黄色を意味する)にちなんで名付けられました 。 キサントンは、さまざまな植物科、菌類、地衣類に見られる二次代謝産物であり、幅広い生物活性を示し、医薬品への応用において価値があります .

2. 製法

合成経路と反応条件: キサントンの合成は、いくつかの方法によって達成できます。

古典的な方法: 最初の成功した合成は、マイケルとコスタネッキによって、脱水剤として無水酢酸と共に、ポリフェノールとさまざまなサリチル酸の混合物を加熱することによって報告されました.

グローバー、シャー、シャー反応: この方法は、塩化亜鉛と塩化ホスホリルを使用して、より高い収率とより短い反応時間でキサントンを生成することを含みます.

触媒的方法: キサントンの合成には、イッテルビウム、パラジウム、ルテニウム、および銅触媒の使用が検討されています.

フリーデル・クラフツ反応: この反応は、クロメン-4-オンを構成ブロックとして使用することを含みます.

ディールス・アルダー反応: キサントン合成には、分子間ディールス・アルダー反応が用いられています.

工業生産方法: キサントンの工業生産は、通常、これらの合成経路を最適化して、より高い収率と純度を達成することを含みます。 マイクロ波加熱と金属を含まない酸化カップリングの使用は、工業環境で使用される高度な技術のいくつかです .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of xanthones can be achieved through several methods:

Grover, Shah, and Shah Reaction: This method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and shorter reaction times.

Catalytic Methods: The use of ytterbium, palladium, ruthenium, and copper catalysis has been explored for the synthesis of xanthones.

Friedel–Crafts Reaction: This reaction involves the use of chromen-4-ones as building blocks.

Diels–Alder Reaction: An intermolecular Diels–Alder reaction has been employed for xanthone synthesis.

Industrial Production Methods: Industrial production of xanthones typically involves the optimization of these synthetic routes to achieve higher yields and purity. The use of microwave heating and metal-free oxidative coupling are some of the advanced techniques employed in industrial settings .

化学反応の分析

キサントンは、以下を含むさまざまな化学反応を起こします。

酸化: キサントンは、キノンや他の酸化された誘導体に変換することができます。

還元: キサントンの還元は、ジヒドロキシキサントンを形成することができます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン、アルキル化剤、アシル化剤。

主要な生成物:

酸化生成物: キノン、ヒドロキシル化キサントン。

還元生成物: ジヒドロキシキサントン。

置換生成物: ハロゲン化、アルキル化、およびアシル化キサントン.

科学的研究の応用

Anticancer Properties

Xanthones have been extensively studied for their potential as chemopreventive and chemotherapeutic agents. Research indicates that xanthones can inhibit tumor growth through various mechanisms:

- Mechanisms of Action : Xanthones affect multiple molecular targets involved in cancer progression, including kinases, cyclooxygenases, and DNA polymerases. For instance, α-mangostin and other prenylated xanthones have demonstrated significant cytotoxic effects against various cancer cell lines such as breast cancer (BC-1), lung cancer (NCI-H187), and leukemia (CEM-SS) .

- Case Studies : In vitro studies have shown that xanthones like α-mangostin can induce apoptosis in cancer cells and inhibit metastasis. A notable study reported that dulxanthone D exhibited promising activity against hepatocellular carcinoma cells, comparable to standard treatments like sorafenib .

| This compound Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| α-Mangostin | Breast | Induces apoptosis | |

| Dulthis compound D | Liver | Inhibits migration | |

| γ-Mangostin | Lung | Cytotoxic effects |

Anti-inflammatory Applications

Xanthones are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases:

- Mechanisms of Action : They modulate pathways related to oxidative stress and inflammation, such as the nuclear factor erythroid 2-related factor and prostaglandin cascades. For example, α-mangostin has been shown to reduce the expression of pro-inflammatory cytokines in animal models .

- Clinical Relevance : Xanthones have been proposed as therapeutic agents for skin inflammatory conditions like acne and dermatitis due to their ability to inhibit Propionibacterium acnes and Staphylococcus epidermidis .

| This compound Compound | Disease Type | Mechanism of Action | Reference |

|---|---|---|---|

| α-Mangostin | Acne | Inhibits bacterial growth | |

| γ-Mangostin | Skin inflammation | Reduces cytokine production |

Antimicrobial Activities

The antimicrobial properties of xanthones extend to antibacterial, antifungal, and antiviral activities:

- Antibacterial Effects : Xanthones have demonstrated significant antibacterial activity against pathogens including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown efficacy in regulating the p21 pathway to combat bacterial infections .

- Antifungal Effects : Some this compound derivatives exhibit potent antifungal properties, making them suitable candidates for developing new antifungal agents.

| This compound Compound | Microbial Target | Activity Type | Reference |

|---|---|---|---|

| Fusaroxazin | Staphylococcus aureus | Antibacterial | |

| Gambogic acid | Fungi | Antifungal |

Other Applications

Beyond pharmacological uses, this compound has applications in various fields:

- Photocatalysis : this compound can be utilized as a photocatalyst in chemical reactions due to its ability to absorb light and facilitate photochemical processes .

- Analytical Chemistry : It is used in the preparation of xanthydrol for determining urea levels in blood tests, showcasing its utility in clinical diagnostics .

作用機序

キサントンは、さまざまなメカニズムを通じてその効果を発揮します。

抗酸化活性: キサントンは、フリーラジカルをスカベンジし、酸化ストレスを軽減します。

抗炎症活性: キサントンは、炎症促進性サイトカインを阻害し、酸化ストレス経路を調節します.

抗癌活性: キサントンは、癌細胞のアポトーシス、オートファジー、細胞周期停止を誘導します。

神経保護活性: キサントンは、神経炎症から保護し、アルツハイマー病におけるβ-アミロイドとタウの凝集の蓄積を軽減します.

6. 類似の化合物との比較

キサントンは、幅広い生物活性をもたらすジベンゾ-γ-ピロン骨格のために、ユニークです。類似の化合物には以下が含まれます。

チオキサントン: これらの化合物は、キサントン中の酸素原子の1つに硫黄原子を含んでおり、類似の生物活性を示します.

アザキサントン: これらの化合物は、芳香族部分に窒素原子を含んでおり、溶解性と生物活性が向上しています.

アントラキノン: これらの化合物は、構造が似ていますが、生物活性と用途が異なります.

結論として、キサントンは、さまざまな研究分野と産業において大きな可能性を秘めた汎用性の高い化合物です。それらのユニークな構造と多様な生物活性は、さらなる探求と応用に価値があります。

類似化合物との比較

Xanthones are unique due to their dibenzo-γ-pyrone scaffold, which allows for a wide range of biological activities. Similar compounds include:

Thioxanthones: These compounds contain a sulfur atom in place of one of the oxygen atoms in xanthones and exhibit similar biological activities.

Azaxanthones: These compounds contain nitrogen atoms in the aromatic moiety and have enhanced solubility and biological activity.

Anthraquinones: These compounds share a similar structure but differ in their biological activities and applications.

生物活性

Xanthone, a naturally occurring polyphenolic compound, has garnered attention for its diverse biological activities. This article delves into the various pharmacological effects of this compound, supported by research findings, case studies, and data tables that highlight its potential therapeutic applications.

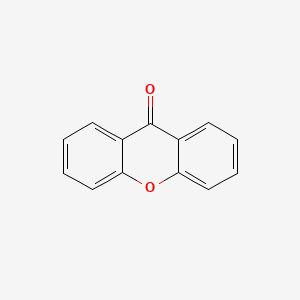

Chemical Structure and Properties

This compound (9H-xanthene-9-one) is characterized by a tricyclic structure consisting of a pyran ring fused with two phenyl rings. This unique structure contributes to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

1. Anticancer Activity

This compound derivatives have shown significant promise in cancer treatment. A study highlighted the cytotoxic effects of various this compound derivatives on cancer cell lines, utilizing the MTT assay to measure cell viability. The results indicated that certain derivatives exhibited potent cytotoxicity, with compound 5 demonstrating the highest activity against WiDR and Vero cell lines. The mechanism of action involves inhibition of telomerase and cyclin-dependent kinases (CDK2), which are crucial in cancer cell proliferation .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1 | WiDR | 0.013 | Telomerase inhibition |

| 2 | Vero | 0.045 | COX-2 inhibition |

| 5 | WiDR | 0.008 | CDK2 inhibition |

2. Anti-inflammatory Effects

Xanthones have been found to modulate inflammatory responses by regulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In a study involving mice models, this compound-rich extracts significantly reduced serum levels of these cytokines and improved survival rates during anaphylactic shock .

Case Study: Effects on Skin Inflammation

Aye et al. (2020) reported that this compound showed a dose-dependent decrease in IgE levels and mast cell populations in skin lesions in mice treated with this compound at doses of 0.2 to 20 mg/kg .

3. Antimicrobial Activity

Xanthones exhibit notable antimicrobial properties against various pathogens. A recent study investigated the antifungal activity of synthetic this compound derivatives against fluconazole-resistant Candida albicans strains, revealing strong inhibitory effects .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 42 | C. albicans | 0.5 µg/mL |

| 44 | C. albicans | 0.3 µg/mL |

The biological activities of xanthones are attributed to several mechanisms:

- Caspase Activation : Xanthones induce apoptosis in cancer cells through caspase activation.

- Enzyme Inhibition : They inhibit key enzymes involved in inflammation and cancer progression, such as COX-2 and topoisomerases.

- Cytokine Modulation : Xanthones regulate the expression of various cytokines and chemokines involved in immune responses.

特性

IUPAC Name |

xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELGWHKGNBSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021795 | |

| Record name | Xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Xanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000585 [mmHg] | |

| Record name | Xanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-47-1 | |

| Record name | Xanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9749WEV0CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。